molecular formula C9H12F2O4 B8793280 Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate

Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate

Cat. No.: B8793280
M. Wt: 222.19 g/mol
InChI Key: KDVPGBVZKTVEIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate is a useful research compound. Its molecular formula is C9H12F2O4 and its molecular weight is 222.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H12F2O4

Molecular Weight

222.19 g/mol

IUPAC Name

ethyl 2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate

InChI

InChI=1S/C9H12F2O4/c1-3-14-5-6(7(12)8(10)11)9(13)15-4-2/h5,8H,3-4H2,1-2H3

InChI Key

KDVPGBVZKTVEIS-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(C(=O)C(F)F)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

427.8 g of acetic anhydride (4.15 mol) were initially charged in a stirred vessel and heated to 110° C. Within 2 hours, 438 g of crude ethyl 4,4-difluoroacetoacetate from synthesis example 2 (20.9% solution in ethanol/ethyl acetate) and 145.3 g (0.96 mol) of triethyl orthoformate were metered in in parallel. After about half had been fed in, reflux set in at 106° C. At the end of the metered addition, the internal temperature was 94° C. The mixture was stirred at reflux temperature for a further 6 hours and then cooled to 25° C. At a pressure of 150 mbar, the low boilers (ethyl acetate, acetic acid, acetic anhydride, triethyl orthoformate) were distilled off at internal temperature 40-90° C. To complete the removal, the pressure was lowered to 10 mbar at 90° C., and the distillation bottoms were subsequently stirred at 95° C./10 mbar for 1 hour. The distillation residue (125.7 g) comprised 89.7% by weight of the desired ethyl 2-ethoxymethylene-4,4-difluro-3-oxobutyrate. This corresponds to an overall yield over the two synthesis stages of 84.6% based on the ethyl difluoroacetate used in working example 2.
Quantity
427.8 g
Type
reactant
Reaction Step One
Quantity
438 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
145.3 g
Type
reactant
Reaction Step Two
Name
ethanol ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

365.2 g of acetic anhydride (3.54 mol) were initially charged in the stirred vessel and heated to 110° C. Within 2 hours, 356.3 g of crude ethyl 4,4-difluoroacetoacetate from synthesis example 7 (26.5% ethyl 4,4-difluoroacetoacetate solution in ethanol/ethyl acetate) and 154.4 g (1.02 mol) of triethyl orthoformate were metered in in parallel. After about half had been fed in, reflux set in at 106° C. At the end of the metered addition, the internal temperature was 92° C. The mixture was stirred for a further 5 hours at reflux temperature and then cooled to 25° C. At a pressure of 150 mbar, the low boilers (ethyl acetate, acetic acid, acetic anhydride, triethyl orthoformate) were distilled off at internal temperature from 40-90° C. To complete the removal, the pressure is lowered to 5 mbar at 90° C., and the distillation bottoms are then stirred at 95° C./5 mbar for 1 hour. The resulting distillation residue (127.5 g) comprised 90.7% by weight of the desired ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate. This corresponds to an overall yield over the two synthesis stages of 86.6% (based on the ethyl difluoroacetate used in working example 7).
Quantity
365.2 g
Type
reactant
Reaction Step One
Quantity
356.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
154.4 g
Type
reactant
Reaction Step Two
Name
ethanol ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Acetic anhydride (3.6 moles) is heated to 100 to 105° C., to which a mixture of crude ethyl difluoroacetoacetate (˜0.96 moles) and triethyl orthoformate (1.8 moles) is added drop-wise. The reaction mixture is kept at 100 to 105° C. for 6 hours. The reaction mixture is cooled to 60 to 70° C. and then concentrated under vacuum to remove excessive acetic anhydride, triethyl orthoformate, and generated ethyl acetate. A pale brown liquid is obtained.
Quantity
3.6 mol
Type
reactant
Reaction Step One
Quantity
0.96 mol
Type
reactant
Reaction Step Two
Quantity
1.8 mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.